Xanthine, 7-(2,3-dihydroxypropyl)-3-isobutyl-1-methyl-

Description

Xanthine, 7-(2,3-dihydroxypropyl)-3-isobutyl-1-methyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is part of the methylxanthine family, which includes well-known stimulants like caffeine, theophylline, and theobromine . Xanthine derivatives are known for their various pharmacological effects, including bronchodilation and central nervous system stimulation .

Properties

CAS No. |

132560-20-4 |

|---|---|

Molecular Formula |

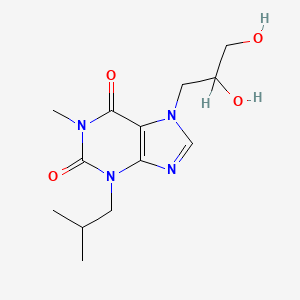

C13H20N4O4 |

Molecular Weight |

296.32 g/mol |

IUPAC Name |

7-(2,3-dihydroxypropyl)-1-methyl-3-(2-methylpropyl)purine-2,6-dione |

InChI |

InChI=1S/C13H20N4O4/c1-8(2)4-17-11-10(12(20)15(3)13(17)21)16(7-14-11)5-9(19)6-18/h7-9,18-19H,4-6H2,1-3H3 |

InChI Key |

DTZZLOACXJNFIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of xanthine, 7-(2,3-dihydroxypropyl)-3-isobutyl-1-methyl- involves several steps. One common synthetic route starts with the xanthine core, which is then modified through a series of chemical reactions to introduce the 2,3-dihydroxypropyl and isobutyl groups at the 7 and 3 positions, respectively . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct functional groups are added in the desired positions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Xanthine, 7-(2,3-dihydroxypropyl)-3-isobutyl-1-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

Substitution: Substitution reactions can introduce new functional groups, which may enhance or modify the compound’s activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Xanthine, 7-(2,3-dihydroxypropyl)-3-isobutyl-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of xanthine, 7-(2,3-dihydroxypropyl)-3-isobutyl-1-methyl- involves several pathways:

Bronchodilation: This compound acts as a bronchodilator by inhibiting phosphodiesterase, leading to an increase in cyclic AMP and relaxation of bronchial smooth muscle.

Central Nervous System Stimulation: It antagonizes adenosine receptors, leading to increased alertness and reduced fatigue.

Vasodilation: It also exhibits peripheral vasodilatory effects, which can improve blood flow and reduce blood pressure.

Comparison with Similar Compounds

Xanthine, 7-(2,3-dihydroxypropyl)-3-isobutyl-1-methyl- is unique compared to other xanthine derivatives due to its specific functional groups. Similar compounds include:

Caffeine: Known for its stimulant effects, caffeine is widely consumed in beverages like coffee and tea.

Theophylline: Used primarily as a bronchodilator in the treatment of asthma.

Theobromine: Found in cocoa and chocolate, theobromine has mild stimulant effects.

Each of these compounds has unique properties and applications, but they all share the xanthine core structure, which contributes to their pharmacological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.